![molecular formula C8H17NO B2863787 3-[(2-Methylbutan-2-yl)oxy]azetidine CAS No. 1343048-51-0](/img/structure/B2863787.png)

3-[(2-Methylbutan-2-yl)oxy]azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

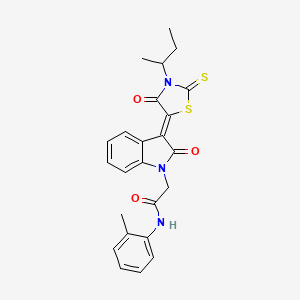

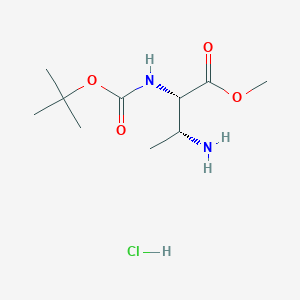

“3-[(2-Methylbutan-2-yl)oxy]azetidine” is a chemical compound with the CAS Number: 1343048-51-0 . It has a molecular weight of 143.23 and its IUPAC name is 3-(tert-pentyloxy)azetidine . The compound is usually in liquid form .

Synthesis Analysis

The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular formula of “this compound” is C8H17NO . The InChI code for this compound is 1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 143.23 and a molecular formula of C8H17NO . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Drug Discovery

3-[(2-Methylbutan-2-yl)oxy]azetidine is involved in chemical synthesis processes like the Minisci reaction. This method introduces oxetane or azetidine into heteroaromatic systems, significantly impacting drug discovery. Notable applications include the development of the EGFR inhibitor gefitinib and antimalarial hydroquinine, demonstrating the compound's utility in synthesizing medically relevant molecules (Duncton et al., 2009).

Neuroscientific Research

In neuroscience, this compound derivatives have been studied for their role in enhancing synaptic plasticity. Research on trans-azetidine-2,4-dicarboxylic acid, a related compound, reveals its potential as an agonist for metabotropic glutamate receptors, facilitating long-term potentiation in vivo. This indicates possible implications for understanding memory and learning processes (Manahan‐Vaughan & Reymann, 1996).

Medicinal Chemistry

The compound's role in medicinal chemistry is highlighted by its use in creating CXCR2 antagonists for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD). Its structural attributes facilitate the development of potent therapeutic agents targeting specific receptors (Norman, 2013).

Catalysis and Organic Synthesis

In organic synthesis, azetidine derivatives, including this compound, are used in palladium-catalyzed C-H arylation. This method allows for the enantioselective functionalization of amines, crucial for developing bioactive compounds and therapeutic agents (Jain et al., 2016).

Spectroscopic Analysis

Spectroscopic properties of azetidine fatty esters, including long-chain variants, have been studied, providing insights into their structural characterization using NMR and infrared spectral analysis. This research aids in understanding the molecular structure and reactivity of such compounds (Lie Ken Jie & Syed-rahmatullah, 1992).

Bioactive Compound Synthesis

Azetidine compounds are synthesized for use as precursors and congeners of bioactive compounds, demonstrating their importance in drug synthesis and medicinal applications. This includes the development of compounds like pregabalin and lergotrile, illustrating the versatility of azetidine derivatives in pharmaceuticals (Stephens et al., 2013).

Prodrug Development

The structure of this compound aids in the development of prodrugs, especially in optimizing drug delivery and activity. This is crucial in HIV treatment strategies, exemplified by the design of prodrugs like AZT (Parang et al., 2000).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name |

3-(2-methylbutan-2-yloxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZIYQBCOCCUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC1CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)